![molecular formula C9H7F6N B3090780 (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine CAS No. 1213841-80-5](/img/structure/B3090780.png)
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Overview
Description
“®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine” is a chemical compound with the molecular formula C9H10F3N . It is a key chiral intermediate of selective tetrodotoxin-sensitive blockers .
Synthesis Analysis
The synthesis of this compound has been achieved through a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 .Chemical Reactions Analysis
The compound is synthesized through an asymmetric amination of 3,5-bistrifluoromethylacetophenone (BPO) to prepare ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.18 . It is a liquid at room temperature .Scientific Research Applications
Asymmetric Synthesis of ®-3-amino-1-butanol
This compound has been used in the molecular modification of ®-selective ω-transaminase from Aspergillus terreus (AtTA) to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol . This process is significant for the production of chiral amines, which are essential parts of many therapeutic compounds .
Key Intermediate in Painkillers
®-1-[3,5-Bis (trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This process is crucial for the production of painkillers.
Synthesis of Antanacathartic Drugs
®-[3,5-bis (trifluoromethyl) phenyl]ethanol [®-3,5-BTPE] is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are widely used for the treatment of chemotherapy-induced nausea and vomiting .
Preparation of Aprepitant (Emend®)
®-[3,5-bis (trifluoromethyl)phenyl] ethanol [®-BTPE] is a valuable chiral intermediate for the preparation of Aprepitant (Emend®), a neurokinin-1 receptor antagonist widely administered to cancer patients without the nausea and vomiting that are induced by chemotherapy .
Inclusion of a -CF3 Group
The inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold, when compared to the corresponding non-fluorinated analog . This process is significant for the development of more effective drugs.
Safety and Hazards
Future Directions
The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers, and its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This suggests potential future directions in the field of chiral amine biosynthesis.
Mechanism of Action
Target of Action
It is known to be a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Mode of Action
The compound is synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .
Biochemical Pathways
The compound is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone . The process involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .
Pharmacokinetics
It is known that the compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .
Action Environment
It is known that the compound is synthesized by a bienzyme cascade system formed by with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .
properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZOSNZKNDNRT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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